6-methyl-2-[1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-2,3-dihydropyridazin-3-one
Description
The exact mass of the compound this compound is 297.147726857 g/mol and the complexity rating of the compound is 540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
6-methyl-2-[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-11-8-9-16(21)20(18-11)13(3)17(22)19-12(2)10-14-6-4-5-7-15(14)19/h4-9,12-13H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNYJXOUJRBHMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C(C)N3C(=O)C=CC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-methyl-2-[1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-2,3-dihydropyridazin-3-one is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. Its structure suggests possible interactions with various biological targets, making it a candidate for further investigation.
Chemical Structure
The compound features a complex structure that incorporates both indole and pyridazine moieties. This unique combination may contribute to its biological activity through multiple mechanisms of action.
Anticancer Properties
Recent studies have shown that derivatives of indole, similar to the compound , exhibit significant anticancer activity. For instance, a related study evaluated indole derivatives linked to pyrazole moieties and reported promising results against several cancer cell lines including colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), liver carcinoma (HepG2), and lung carcinoma (A549) using MTT assays. Notably, compounds derived from this class demonstrated IC50 values significantly lower than standard chemotherapy agents like doxorubicin .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 7a | HepG2 | 6.1 ± 1.9 |
| 7b | HepG2 | 7.9 ± 1.9 |
| Doxorubicin | HepG2 | 24.7 ± 3.2 |
These findings suggest that the compound may also exhibit similar cytotoxic effects, warranting further exploration into its potential as an anticancer agent.
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, compounds similar to the one have been shown to activate caspase pathways and modulate Bcl-2 family proteins, leading to increased apoptosis in cancer cells .
Neuroprotective Effects
In addition to its anticancer properties, there is emerging evidence suggesting that compounds with similar structural features may possess neuroprotective effects. For instance, activation of FPR2 (formyl peptide receptor 2) has been linked to anti-inflammatory responses in neurodegenerative models. Compounds activating this receptor can inhibit pro-inflammatory cytokines and protect neuronal cells from apoptosis . This pathway could be relevant for the compound's therapeutic potential in conditions such as Alzheimer's disease.
Case Studies
Several case studies have highlighted the biological activity of structurally related compounds:
- Anticancer Activity : A study involving a series of indole derivatives showed that specific modifications led to enhanced cytotoxicity against human cancer cell lines. The study emphasized structure-activity relationships that could inform future design strategies for the compound under discussion .
- Neuroprotective Mechanisms : Research on related compounds demonstrated their ability to cross the blood-brain barrier and exert protective effects against neuroinflammation in animal models, indicating a potential dual role in treating both cancer and neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
